Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine
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Overview
Description
Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine: is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol This compound is characterized by the presence of two 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups attached to a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl chloride with an amine source under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated structures.
Substitution: Substituted products with various functional groups attached to the amine nitrogen.
Scientific Research Applications
Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine: is structurally similar to other compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety, such as:
Uniqueness: The uniqueness of this compound lies in its dual 2,3-dihydrobenzo[b][1,4]dioxin groups attached to a central amine, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-15-17(22-7-5-20-15)9-13(1)11-19-12-14-2-4-16-18(10-14)23-8-6-21-16/h1-4,9-10,19H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYOGHXICMZTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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